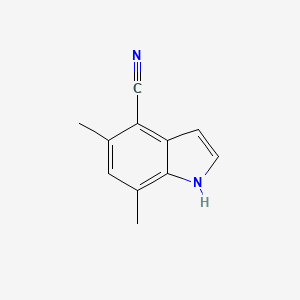

5,7-Dimethyl-1H-indol-4-carbonitril

Übersicht

Beschreibung

“5,7-Dimethyl-1H-indole-4-carbonitrile” is a chemical compound that belongs to the class of indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .

Wissenschaftliche Forschungsanwendungen

Antivire Anwendungen

5,7-Dimethyl-1H-indol-4-carbonitril: hat in der antiviralen Forschung Potenzial gezeigt. Indolderivate wurden als Inhibitoren verschiedener Viren, einschließlich Influenzavirus A und Coxsackievirus B4, berichtet . Die strukturelle Flexibilität von Indol ermöglicht die Synthese von Verbindungen, die in die Replikationsmechanismen von Viren eingreifen können.

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Indolderivaten machen sie wertvoll für die Entwicklung von Behandlungen für entzündliche Erkrankungen. Durch die Modulation wichtiger entzündungsfördernder Signalwege können diese Verbindungen die Entzündung potenziell reduzieren und Symptome bei Erkrankungen wie Arthritis und Asthma lindern .

Antikrebsanwendungen

Indol-Verbindungen, einschließlich This compound, werden auf ihre Antikrebsaktivitäten untersucht. Es wurde festgestellt, dass sie zytotoxische Wirkungen gegen verschiedene Krebszelllinien zeigen, was einen vielversprechenden Weg für die Entwicklung neuer Chemotherapeutika eröffnet .

Anti-HIV-Anwendungen

Die Forschung zu Anti-HIV-Anwendungen von Indolderivaten hat Verbindungen identifiziert, die die Replikation des HIV-Virus potenziell hemmen können. Diese Erkenntnisse sind wichtig für die Entwicklung neuer Medikamente zur Behandlung von HIV und zur Verhinderung des Fortschreitens zu AIDS .

Antioxidative Anwendungen

Die antioxidative Aktivität von Indolderivaten ist ein weiterer interessanter Bereich, da oxidativer Stress ein beitragender Faktor bei vielen chronischen Krankheiten ist. Verbindungen mit antioxidativen Eigenschaften können freie Radikale neutralisieren und so potenziell Zellschäden verhindern oder verringern .

Antimikrobielle Anwendungen

Indolderivate wurden auf ihre antimikrobielle Wirksamkeit gegen eine Reihe pathogener Mikroorganismen untersucht. Ihre Fähigkeit, mikrobielle Zellprozesse zu stören, macht sie zu Kandidaten für die Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 5,7-dimethyl-1h-indole-4-carbonitrile, bind with high affinity to multiple receptors . This suggests that 5,7-Dimethyl-1H-indole-4-carbonitrile may interact with a variety of cellular targets, contributing to its diverse biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes at the molecular and cellular level would depend on the specific targets involved.

Result of Action

The molecular and cellular effects of 5,7-Dimethyl-1H-indole-4-carbonitrile’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially induce a variety of molecular and cellular changes.

Biochemische Analyse

Biochemical Properties

5,7-Dimethyl-1H-indole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5,7-Dimethyl-1H-indole-4-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

5,7-Dimethyl-1H-indole-4-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 5,7-Dimethyl-1H-indole-4-carbonitrile may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of 5,7-Dimethyl-1H-indole-4-carbonitrile involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, 5,7-Dimethyl-1H-indole-4-carbonitrile may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethyl-1H-indole-4-carbonitrile can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 5,7-Dimethyl-1H-indole-4-carbonitrile may result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 5,7-Dimethyl-1H-indole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

5,7-Dimethyl-1H-indole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. Indole derivatives are known to undergo metabolic transformations, such as hydroxylation, methylation, and conjugation, which can influence their biological activity and pharmacokinetics . These metabolic pathways can also affect the compound’s stability, bioavailability, and excretion.

Transport and Distribution

The transport and distribution of 5,7-Dimethyl-1H-indole-4-carbonitrile within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall efficacy . For example, indole derivatives may be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters, which can affect their intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of 5,7-Dimethyl-1H-indole-4-carbonitrile can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can interact with specific biomolecules and exert their biological effects.

Eigenschaften

IUPAC Name |

5,7-dimethyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-7-5-8(2)11-9(3-4-13-11)10(7)6-12/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFCZRCJIMEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C#N)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696627 | |

| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-95-9 | |

| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)

![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)